molecular formula C8H10N4 B1590688 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine CAS No. 26861-65-4

2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine

Cat. No. B1590688
CAS RN: 26861-65-4
M. Wt: 162.19 g/mol
InChI Key: QDGNXLMOTQABAF-UHFFFAOYSA-N
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Description

“2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine” is a chemical compound with the CAS Number: 26861-65-4 and a linear formula of C8H10N4 . It has a molecular weight of 162.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6,9H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine” are not detailed in the search results, benzotriazole derivatives have been noted for their wide use in coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Facile Synthesis and Synthetic Applications

A study detailed the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents such as BOP, Bt-OTs, and At-OTs, revealing a previously undescribed reaction with alcohols. This novel reaction has been used to prepare acyclic nucleoside-like compounds and evaluated in nucleophilic substitution reactions, demonstrating broad utility in synthetic chemistry (Lakshman et al., 2014).

Antimicrobial and Antifungal Activity

Research on substituted 6-fluorobenzo[d]thiazole amides, synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, showed some compounds exhibit antibacterial and antifungal activity comparable or slightly better than standard medicines (Pejchal et al., 2015).

Design and Synthesis of Triazole Derivatives

A series of novel substituted triazole phenylmethanones were synthesized, with focus on their chemotherapeutic value, highlighting triazoles as critical for developing antibiotics, antimicrobials, and antifungals (Sonawane & Sagare, 2023).

Crystal Structure and Theoretical Study

An exploration into the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine offered insights into molecular interactions and potential applications in material science (Aydın et al., 2017).

Catalytic Oxidation and Transfer Hydrogenation

The synthesis and characterization of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands were explored for their catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the impact of ligand structure on catalytic efficiency (Saleem et al., 2013).

Temperature and Solvent Influence on Molecular Interactions

A study on thermo-acoustical parameters of solutions containing 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-thioxo-5-(p-tolyl)-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one highlighted how changes in solvent and structural modifications affect Gibbs energy, enthalpy, and entropy of activation, crucial for understanding molecular interactions in different environments (Godhani et al., 2019).

Safety And Hazards

The compound is classified as a danger according to the GHS05 pictogram . The hazard statement is H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

While specific future directions for “2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine” are not detailed in the search results, benzotriazole derivatives have been noted for their potential in the synthesis of biologically relevant peptides and peptide conjugates . This suggests potential future directions in the field of medicinal chemistry and drug development.

properties

IUPAC Name

2-(benzotriazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGNXLMOTQABAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504171
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine

CAS RN

26861-65-4
Record name 1H-Benzotriazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26861-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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